![molecular formula C15H13NO4 B1349490 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid CAS No. 7554-80-5](/img/structure/B1349490.png)
2-[(4-methoxyphenyl)carbamoyl]benzoic Acid
Übersicht
Beschreibung
2-[(4-methoxyphenyl)carbamoyl]benzoic Acid is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Drug Discovery
- Allosteric and Active Site Binding : Research by Lanz and Riedl (2014) demonstrated the use of natural‐product‐derived fragments (NPDFs) in molecular design, particularly in the modulation of therapeutically relevant proteins. They developed highly selective and ligand‐efficient non‐zinc‐binding and zinc‐binding uracil‐based MMP‐13 inhibitors, showcasing the potential of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid derivatives in drug discovery (Lanz & Riedl, 2014).
Hypoglycemic Activity
- Potential in Diabetes Treatment : The study by Rufer and Losert (1979) found that enantiomers of a compound closely related to this compound exhibited hypoglycemic activity. This suggests the relevance of such compounds in developing treatments for diabetes (Rufer & Losert, 1979).
Photoluminescence in Coordination Compounds
- Influence on Luminescent Properties : Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in lanthanide coordination compounds. Their research indicated that electron-releasing substituents, like -OMe, enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Innovative Uses in Wastewater Treatment
- Coagulation-Flocculation Processes : Martinez-Quiroz et al. (2017) reported on the innovative use of carbamoyl benzoic acids in wastewater treatment. They found these acids effective in removing hazardous heavy metals, suggesting a potential application of this compound derivatives in environmental management (Martinez-Quiroz et al., 2017).
Electrophilic Amination in Organic Synthesis
- Amination of Aromatic Carbamates : Velikorodov et al. (2020) investigated the electrophilic amination of methyl N-(4-methoxyphenyl)carbamate, providing insight into the potential applications of this compound in organic synthesis (Velikorodov et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with proteins involved in chromatin architecture and dna metabolism .
Biochemical Pathways
Similar compounds are known to be involved in the base excision repair (ber) pathway .
Result of Action
Similar compounds are known to interact with dna by an intercalative type of binding .
Action Environment
It’s known that the reaction conditions, such as temperature and ph, can influence the efficacy and stability of similar compounds .
Biochemische Analyse
Biochemical Properties
2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a significant biochemical response . Toxicity studies have indicated that high doses of the compound can cause adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Its interaction with specific enzymes can modulate their activity, thereby affecting the overall metabolic process.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. The compound’s distribution is often determined by its affinity for specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interaction with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTYEBLAICLDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355159 | |
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-80-5 | |
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXYPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



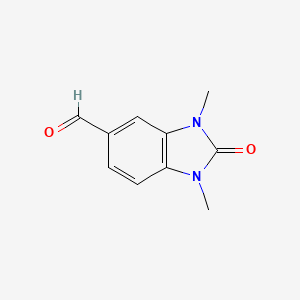
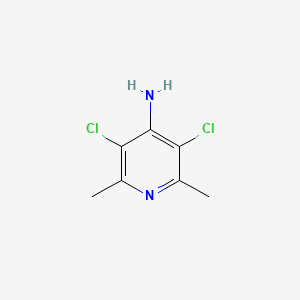
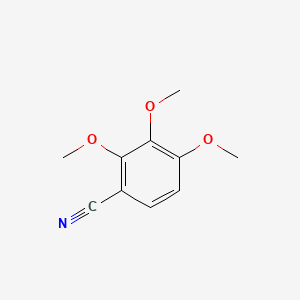
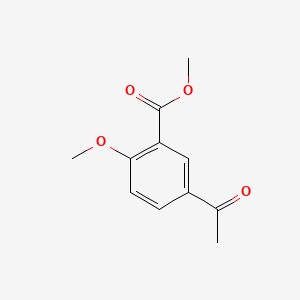
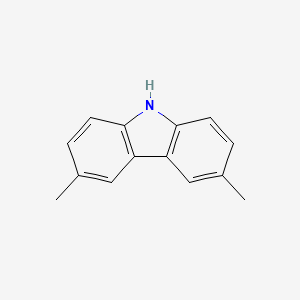

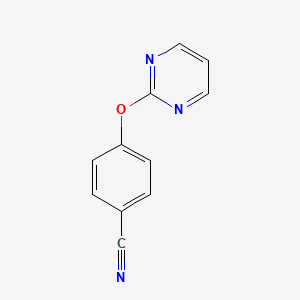

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)

![[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B1349443.png)

